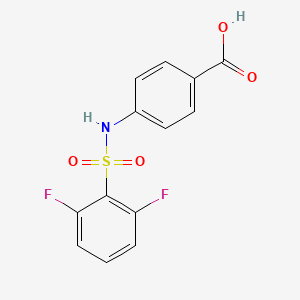

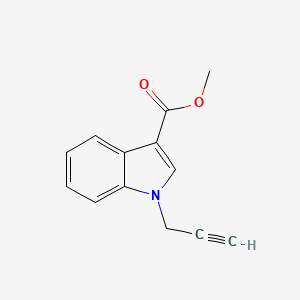

![molecular formula C12H15NO2 B2754269 N-[(1S)-1-(2-甲氧基苯基)乙基]丙-2-烯酰胺 CAS No. 1567972-64-8](/img/structure/B2754269.png)

N-[(1S)-1-(2-甲氧基苯基)乙基]丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antiviral Activity

Indole derivatives, which include compounds like N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide, have shown potential in antiviral applications. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the development of compounds that can interact with viral components, potentially leading to new antiviral drugs.

Anti-inflammatory Properties

The indole nucleus, present in N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide, is known to possess anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases, where indole derivatives can play a role in modulating inflammatory responses .

Anticancer Research

Indole derivatives are also being explored for their anticancer properties. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the search for novel anticancer agents. N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide could be part of this research, contributing to the development of new therapeutic options .

Antimicrobial Applications

The antimicrobial potential of indole derivatives extends to N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide. Research has indicated that such compounds can exhibit bactericidal activity against various bacterial strains, including resistant ones, which is crucial in the fight against antibiotic resistance .

Enzyme Inhibition

N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide has been identified as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 inhibitors have various therapeutic applications, including the treatment of psoriasis and psoriatic arthritis, by modulating immune responses and inflammation.

Plant Hormone Research

Indole derivatives are structurally related to plant hormones like indole-3-acetic acid, which is derived from tryptophan. N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide could be used in research to understand plant growth and development processes, as well as in the synthesis of plant hormone analogs .

Neuropharmacology

Given the structural similarity of indole derivatives to neurotransmitters and psychoactive compounds, N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide may have applications in neuropharmacological research. It could help in the study of neurological pathways and the development of drugs for neurological disorders .

Green Chemistry

The synthesis of N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide and its derivatives can contribute to green chemistry practices. By employing catalytic methods and sustainable protocols, the production of these compounds can be made more environmentally friendly, which is an important aspect of modern chemical research .

作用机制

Target of Action

Similar compounds have been found to interact withalpha1-adrenergic receptors and CaM kinase II or CaMKII , a ubiquitously expressed serine/threonine kinase whose activation is modulated by CaM binding .

Mode of Action

Compounds that target alpha1-adrenergic receptors or cam kinase ii typically interact with these targets to modulate their activity, leading to changes in cellular signaling pathways .

Biochemical Pathways

Compounds that interact with alpha1-adrenergic receptors or cam kinase ii can affect a variety of biological processes, including gene expression, cell-cycle control, learning, memory, and cell proliferation .

Result of Action

Modulation of alpha1-adrenergic receptors or cam kinase ii can have wide-ranging effects on cellular function, potentially influencing processes such as neurotransmission, muscle contraction, and cell growth .

属性

IUPAC Name |

N-[(1S)-1-(2-methoxyphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-12(14)13-9(2)10-7-5-6-8-11(10)15-3/h4-9H,1H2,2-3H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNMEYOQUZDFAU-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)

![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2754206.png)

![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)